Product packaging for L-erythro-Ritalinic Acid(Cat. No.:CAS No. 1076192-92-1)

L-erythro-Ritalinic Acid

Cat. No.: B118291
CAS No.: 1076192-92-1
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-erythro-Ritalinic Acid is a stereoisomer of ritalinic acid, which is the primary, pharmacologically inactive metabolite of methylphenidate . Methylphenidate itself has two stereogenic centers, resulting in four stereoisomers: the d- and l-enantiomers of both the threo- and erythro- diastereomers . The therapeutically active component of pharmaceutical formulations is d-threo-methylphenidate, while the erythro enantiomers are not used therapeutically and are associated with hypertensive and toxic effects . The metabolism of methylphenidate occurs primarily via de-esterification by carboxylesterase 1 (CES1) to ritalinic acid . Consequently, this compound serves as a critical reference standard and tool compound in forensic, pharmacological, and bioanalytical research. Its applications include use as a metabolite standard in mass spectrometry, facilitating the enantioselective determination and quantification of methylphenidate and its metabolites in various biological matrices such as plasma . It is also vital for studying the stereoselective metabolism of methylphenidate and the enzymatic activity of CES1 . Researchers further utilize this compound in in vitro systems to investigate the pharmacological and toxicological profiles of the different methylphenidate stereoisomers. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B118291 L-erythro-Ritalinic Acid CAS No. 1076192-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453052
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076192-92-1
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Enzymatic Formation of Ritalinic Acid Stereoisomers

Primary Metabolic Pathway: Carboxylesterase-1 (CES1)-Mediated De-esterification

The principal route of methylphenidate metabolism is the hydrolysis of its methyl ester group, a reaction known as de-esterification, to form ritalinic acid. pharmgkb.orgwikipedia.org This transformation is almost exclusively catalyzed by the enzyme carboxylesterase 1 (CES1), which is abundantly expressed in the liver. pharmgkb.orgnih.govcenterwatch.com Studies have shown that while the carboxylesterase family includes other enzymes like CES2, methylphenidate is metabolized solely by CES1. pharmgkb.orgnih.gov This metabolic pathway is highly efficient, with approximately 60-80% of an administered dose of methylphenidate being converted to and excreted as ritalinic acid in the urine within 48 hours. pharmgkb.orgnih.gov

The activity of CES1 can vary significantly among individuals due to genetic polymorphisms, such as the G143E variant, which can lead to impaired metabolism of methylphenidate and higher plasma concentrations of the parent drug. centerwatch.comgenesight.com

Methylphenidate has two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro-methylphenidate. taylorandfrancis.com Commercially available formulations typically contain a racemic mixture of d- and l-threo-methylphenidate. pharmgkb.org The therapeutic effects are primarily attributed to the d-threo-enantiomer. nih.govtaylorandfrancis.com

The CES1 enzyme exhibits a strong preference for hydrolyzing the l-enantiomer (B50610) of methylphenidate (l-MPH) over the d-enantiomer (d-MPH). pharmgkb.orgnih.govoup.comoup.com This enantioselective hydrolysis is a critical factor in the pharmacokinetics of the drug, as the rapid metabolism of l-MPH results in the d-MPH isomer being the predominant form found in plasma. pharmgkb.orgnih.gov There is no metabolic conversion between the d- and l-enantiomers. pharmgkb.orgnih.gov While hepatic CES1 preferentially metabolizes the l-isomer, some research indicates that enzymes in human plasma may exhibit the opposite preference, hydrolyzing the d-isomer more readily. oup.comoup.com

EnzymeLocationPreferred SubstrateResult
Carboxylesterase 1 (CES1) Liverl-methylphenidate (B1246959)Rapid clearance of l-MPH, higher plasma concentration of d-MPH
Plasma Esterases Blood Plasmad-methylphenidatePotential for extra-hepatic hydrolysis of d-MPH

While the threo isomers of methylphenidate are the most studied, the erythro isomers also undergo metabolism. taylorandfrancis.com The formation of l-erythro-ritalinic acid occurs through the de-esterification of its corresponding precursor, l-erythro-methylphenidate. taylorandfrancis.comsimsonpharma.comsimsonpharma.com This hydrolysis is catalyzed by the same primary enzyme, carboxylesterase 1 (CES1). wikipedia.org The mechanism is analogous to the metabolism of the threo isomers, where the ester bond is cleaved, yielding the carboxylic acid metabolite.

Minor Metabolic Pathways and Related Metabolites

In addition to the primary de-esterification pathway, methylphenidate can be metabolized through minor oxidative pathways, leading to the formation of other metabolites. pharmgkb.orgnih.gov

Minor metabolic routes involve the oxidation of the methylphenidate molecule. pharmgkb.org Microsomal oxidation can occur at the piperidine (B6355638) ring to produce 6-oxo-methylphenidate, while aromatic hydroxylation of the phenyl ring results in p-hydroxy-methylphenidate. pharmgkb.orgnih.gov These intermediates are subsequently de-esterified, likely by CES1, to form 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid, respectively. pharmgkb.orgnih.govdrugbank.com These oxidative metabolites are considered pharmacologically inactive. pharmgkb.orgnih.gov The sum of the 6-oxo-metabolites accounts for a small fraction of the total dose, with estimates ranging from up to 1.5% to as high as 5-12% in some studies. pharmgkb.orgnih.gov The p-hydroxy metabolites account for up to 2.5% of the administered dose. pharmgkb.org

To facilitate elimination from the body, metabolites are often conjugated with glucuronic acid, a process known as glucuronidation, which increases their water solubility. In the metabolic cascade of methylphenidate, the hydroxylated metabolite p-hydroxy-ritalinic acid undergoes glucuronidation to form p-hydroxy-ritalinic acid glucuronide before excretion. pharmgkb.orgnih.govricardinis.pt

Transesterification Processes Involving Methylphenidate and the Formation of Related Esters

When methylphenidate is consumed concurrently with ethanol (B145695), a different metabolic process called transesterification can occur. pharmgkb.orgwikipedia.org This reaction, which also takes place in the liver, involves the substitution of the methyl group of methylphenidate with an ethyl group from ethanol. acs.org The resulting metabolite is ethylphenidate. wikipedia.orgacs.orgsigmaaldrich.com This process is analogous to the formation of cocaethylene (B1209957) from cocaine and ethanol. acs.org The co-ingestion of ethanol has also been shown to increase the plasma concentrations of d-methylphenidate. wikipedia.orgacs.org The formed ethylphenidate is primarily the l-isomer, and it is considered a minor metabolite with negligible concentrations at therapeutic doses of methylphenidate. wikipedia.orgacs.org

Analytical and Bioanalytical Methodologies for Ritalinic Acid Stereoisomer Quantification

Advanced Chromatographic Techniques for Chiral Separation of Ritalinic Acid Enantiomers

Chromatography is the cornerstone for the chiral separation of ritalinic acid. Various techniques have been developed to resolve its enantiomers, each offering distinct advantages in terms of sensitivity, resolution, and applicability to different sample matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the stereoselective quantification of ritalinic acid in biological matrices like blood and plasma. oup.comresearchgate.net This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

To achieve chiral separation, specialized chiral stationary phases (CSPs) are employed. A validated method for quantifying methylphenidate and ritalinic acid enantiomers in blood utilized a chiral stationary phase with vancomycin (B549263) as the chiral selector, which obviated the need for derivatization. researchgate.net Another successful method used a Chiralpak AGP column for the analysis of d- and l-threo-ritalinic acid in plasma. d-nb.info

Validation studies for these methods demonstrate their robustness and reliability. For instance, a chiral LC-MS/MS method for quantifying ritalinic acid enantiomers in whole blood was validated with a linear range of 0.5 to 500 ng/g. researchgate.netnih.gov The method showed excellent precision, with coefficients of variation at 15% or less, and an accuracy between 89% and 94%. researchgate.netnih.gov Such methods, while often focused on quantifying the more abundant threo isomers, can also resolve the erythro enantiomers. researchgate.netoup.com

ParameterResult for Ritalinic Acid EnantiomersReference
Linear Range 0.5 - 500 ng/g researchgate.netnih.gov
Limit of Quantification (LOQ) 0.5 ng/g oup.comresearchgate.net
Accuracy 89% - 94% researchgate.netnih.gov
Precision (CV%) < 15% researchgate.netnih.gov
Extraction Recovery > 79% researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to LC for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which provides properties intermediate between a liquid and a gas. nih.govifrti.org This often results in faster separations and reduced use of organic solvents compared to traditional HPLC. chromatographyonline.com

SFC is particularly well-suited for analyzing chiral compounds like ritalinic acid. nih.gov A method was developed and validated for the simultaneous chiral separation and quantification of methylphenidate, ethylphenidate, and ritalinic acid enantiomers in postmortem blood using SFC. researchgate.netnih.gov The method demonstrated good linearity for ritalinic acid enantiomers over a range of 10-1000 ng/mL. researchgate.netnih.gov This was the first reported method to separate and quantify the enantiomers of all three analytes using a combination of SFC and solid-phase extraction. nih.gov

AnalyteLinear Range (ng/mL)Bias (%)Within-Run Precision (CV%)Between-Run Precision (CV%)Reference
l-threo-Ritalinic Acid 10 - 1000-6.812.09.8 ifrti.org
d-threo-Ritalinic Acid 10 - 1000-4.712.511.6 ifrti.org

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), can also be used for the analysis of ritalinic acid. However, due to the low volatility of ritalinic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. nih.gov A common approach involves methylation of the carboxylic acid group. nih.gov

One established method involves isolating ritalinic acid from biological fluids, followed by methylation and subsequent solvent extraction before GC-MS analysis. nih.gov While effective for detection and quantification, standard GC methods are not inherently capable of separating enantiomers. Achieving chiral separation with GC requires the use of a specialized chiral column or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Such applications are less commonly reported for ritalinic acid compared to the more direct chiral separations achievable with modern LC and SFC techniques.

High-performance liquid chromatography (HPLC) using protein-based chiral stationary phases (CSPs) is a highly effective technique for the direct separation of enantiomers. nih.gov These columns contain a protein, such as alpha1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA), immobilized onto a silica (B1680970) support. nih.govnih.govuvison.com The complex three-dimensional structure of the protein allows for stereospecific interactions, enabling the separation of enantiomers.

A specific HPLC-UV method was developed for the quantitative analysis of ritalinic acid enantiomers in human plasma using an alpha1-acid glycoprotein column. nih.govresearchgate.net This method achieved a baseline separation for d- and l-ritalinic acid with a notable separation factor of 2.08. nih.govresearchgate.net A key advantage of this method is that methylphenidate, the precursor drug, is eluted with the solvent front and does not interfere with the analysis of ritalinic acid. nih.govresearchgate.net

ParameterMethod DetailsReference
Chiral Stationary Phase Alpha1-acid glycoprotein (AGP) column nih.govresearchgate.net
Mobile Phase 0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4 nih.gov
Detector UV at 220 nm nih.gov
Separation Factor (α) 2.08 (for d- and l-RA) nih.govresearchgate.net

Sample Preparation Strategies for Biological Matrices in Stereoselective Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of ritalinic acid in complex biological matrices such as blood, plasma, or urine. The goal is to isolate the analyte from interfering endogenous components, such as proteins and lipids, and to concentrate it to a level suitable for detection.

Solid-phase extraction (SPE) is the most effective and commonly used sample preparation technique for ritalinic acid. gtfch.org Due to the amphoteric nature of the compound (containing both acidic and basic functional groups), traditional liquid-liquid extraction often fails to provide efficient recovery. gtfch.org SPE overcomes this limitation by using a solid sorbent to selectively retain the analyte while matrix interferences are washed away.

Various SPE protocols have been successfully implemented. A fully automated system combining protein precipitation with SPE has been used for sample preparation of whole blood prior to LC-MS/MS analysis. researchgate.netnih.gov Mixed-mode SPE cartridges, which contain both ion-exchange and reversed-phase sorbents, are particularly effective for isolating amphoteric compounds like ritalinic acid. researchgate.net The specific SPE protocol, including the choice of sorbent, wash solutions, and elution solvent, is optimized to maximize the recovery of the analyte and minimize matrix effects. gtfch.org

MatrixExtraction MethodSorbent/ColumnKey StepsReference
Whole Blood Automated Protein Precipitation followed by SPENot SpecifiedWash: 5% methanol (B129727) and 2% acetic acid in water. Elution: 50% methanol and 2% acetic acid in water. oup.com
Postmortem Blood Manual SPEAgilent Bond Elut (130 mg)Wash: 100mM acetic acid, then Methanol. Elution: 2% NH4OH in Methanol. ifrti.org
Blood Mixed-mode SPENot Specified- researchgate.net
Kidney Tissue Manual SPEOasis MAX and MCXMAX Wash: 5% Ammonia, Methanol. MAX Elution: 2% formic acid in methanol. MCX Wash: 2% formic acid, Methanol. MCX Elution: 5% conc. Ammonia in methanol. gtfch.org

Protein Precipitation Techniques for Sample Clean-up

In the bioanalysis of ritalinic acid, the removal of endogenous proteins from biological samples is a critical first step to prevent interference and protect analytical instrumentation. Protein precipitation is a widely employed technique for sample clean-up due to its simplicity, speed, and efficiency. This process involves the addition of a precipitating agent to the biological matrix (e.g., blood, plasma, or oral fluid), which denatures proteins, causing them to aggregate and fall out of solution.

The most common methods involve the use of organic solvents or salts. For the analysis of ritalinic acid, several specific approaches have been documented in scientific literature. A frequently used method involves the precipitation of proteins using an aqueous solution of zinc sulfate (B86663) in methanol. nih.gov In this technique, a small volume of the sample, such as 100μl of blood or plasma, is treated with a larger volume (e.g., 200μl) of the zinc sulfate/methanol solution. nih.gov Acetonitrile is another organic solvent that has been effectively used to precipitate proteins in plasma samples prior to the analysis of ritalinic acid enantiomers. d-nb.inforesearchgate.net

These organic solvents work by disrupting the hydration layer around protein molecules, which leads to their aggregation and precipitation. phenomenex.comabcam.com After the addition of the precipitating agent, the sample is typically vortexed and then centrifuged at high speed. This pellets the precipitated proteins at the bottom of the tube, allowing the clear supernatant, which contains the analyte of interest (ritalinic acid), to be easily collected for subsequent analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov While effective, it is noted that no precipitation technique is perfectly efficient, and some loss of the target analyte can occur. sigmaaldrich.com Therefore, the process must be carefully optimized and validated.

Rigorous Method Validation Parameters and Considerations in Bioanalytical Research

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application. jgtps.com For the quantification of ritalinic acid stereoisomers, this process involves a series of experiments designed to demonstrate the method's performance characteristics. Key parameters evaluated include sensitivity, linearity, accuracy, precision, matrix effects, and stability. gmp-compliance.orgnih.gov

Assessment of Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net These parameters are crucial for determining if a method is suitable for measuring the low concentrations of ritalinic acid often found in biological samples.

Several studies have established the LOD and LOQ for ritalinic acid in various matrices. For instance, one LC-MS/MS method for analysis in oral fluid reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL. nih.gov Another method developed for urine analysis established an LOD of 5 µg/L and an LOQ of 100 µg/L. nih.gov Chiral methods have demonstrated the ability to achieve an LOQ of 0.5 ng/g for ritalinic acid enantiomers in whole blood. nih.govoup.com

Biological MatrixLODLOQReference
Oral Fluid0.2 ng/mL0.5 ng/mL nih.gov
Urine5 µg/L100 µg/L nih.gov
Blood0.5 ng/mL0.5 ng/mL researchgate.net
Whole Blood (enantiomers)Not Reported0.5 ng/g nih.gov

Evaluation of Linearity, Accuracy, and Precision

A bioanalytical method must demonstrate linearity over a defined concentration range, meaning the instrumental response is directly proportional to the analyte concentration. nih.gov Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision describes the degree of scatter among a series of measurements, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). gmp-compliance.org

Methods for ritalinic acid quantification have been validated over wide linear ranges. For example, a method for urine analysis was linear from 5 to 5,000 µg/L, while a chiral method in blood showed linearity from 0.5 to 500 ng/g. nih.govnih.gov Accuracy and precision are assessed at multiple concentration levels, including the LOQ and higher quality control (QC) samples. Acceptance criteria are typically a bias and CV of within ±15% (±20% at the LOQ). gmp-compliance.org Studies on ritalinic acid consistently meet these criteria, with reported accuracy values between 89-94% and precision (CV) values of less than 15%. nih.govnih.govnih.gov

Biological MatrixLinear RangeAccuracy (% Bias)Precision (% CV)Reference
Oral FluidNot ReportedWithin ±12%Within ≤12% nih.gov
Urine5 - 5,000 µg/L≤ ±20%<8% nih.gov
Blood/Plasma10 - 1,500 ng/mLNot ReportedNot Reported nih.gov
Blood (chiral)10 - 1,000 ng/mL-8.6% to 0.8%Within 15.4% researchgate.net
Whole Blood (chiral)0.5 - 500 ng/g89% to 94%≤15% nih.gov
Plasma (chiral)0.150 - 60.0 ng/mLNot ReportedNot Reported d-nb.info

Investigation of Matrix Effects and Interferences in Biological Samples

The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample. core.ac.ukbataviabiosciences.com These effects can cause ion suppression or enhancement, leading to inaccurate quantification. Therefore, the assessment of matrix effects is a critical component of method validation for LC-MS/MS assays.

For ritalinic acid, the potential for matrix effects is significant, particularly in complex matrices like urine. One study found matrix effects of up to 140% in urine samples. nih.gov However, these effects were successfully compensated for by the use of a stable isotope-labeled internal standard (e.g., (±)-threo-RA-d10). nih.govnih.gov The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for an accurate ratio-based calculation of the analyte's concentration. This strategy is a cornerstone of modern quantitative bioanalysis for minimizing the impact of matrix variability. nih.gov

Stability Assessments of Ritalinic Acid Enantiomers in Stored Biological Specimens

The stability of an analyte in a biological matrix under various storage and handling conditions must be thoroughly investigated to ensure that the measured concentration reflects the concentration at the time of sample collection. Stability assessments for ritalinic acid enantiomers typically evaluate their integrity during short-term storage at room temperature, long-term storage under frozen conditions, and after multiple freeze-thaw cycles.

Research has shown that ritalinic acid can exhibit instability under certain conditions. One comprehensive study found that in blood, ritalinic acid concentrations increased by 53% after 24 hours at 25°C, indicating potential ex-vivo hydrolysis of the parent compound, methylphenidate. researchgate.net However, the analytes were found to be stable for one week when stored at 4°C. For long-term storage, all analytes were stable for at least five months at -20°C. researchgate.net These findings underscore the importance of immediate sample processing and appropriate frozen storage to maintain the integrity of biological specimens for ritalinic acid analysis.

Storage ConditionDurationAnalyteStability FindingReference
25°C (Room Temp)24 hoursRitalinic AcidConcentration increased by 53% researchgate.net
4°C (Refrigerated)1 weekRitalinic AcidStable (within ±17% change) researchgate.net
-20°C (Frozen)5 monthsRitalinic AcidStable researchgate.net
35°C24 hoursRitalinic AcidConcentration increased by 244% researchgate.net

Pharmacokinetic and Metabolic Research of Ritalinic Acid Stereoisomers

Stereoselective Disposition and Clearance of Ritalinic Acid Enantiomers in Biological Systems

The disposition and clearance of ritalinic acid are inherently linked to the stereoselective metabolism of its parent compound, methylphenidate. The hydrolysis of methylphenidate to ritalinic acid is a stereoselective process, heavily favoring the l-isomer of methylphenidate (l-MPH). nih.govclinpgx.org This preferential metabolism results in the d-isomer of methylphenidate (d-MPH) being the predominant isomer found in plasma. nih.govclinpgx.org Consequently, the formation of l-erythro-ritalinic acid occurs more rapidly and extensively than that of d-erythro-ritalinic acid.

The enzyme responsible for this stereoselective hydrolysis is carboxylesterase 1 (CES1). clinpgx.orgd-nb.info The catalytic activity of CES1 is reported to be 6 to 7 times higher for l-threo-methylphenidate compared to d-threo-methylphenidate. d-nb.info This significant difference in metabolic rate leads to a much lower absolute bioavailability of l-threo-methylphenidate (around 5% or less) compared to d-threo-methylphenidate (approximately 23%), indicating extensive first-pass metabolism of the l-enantiomer (B50610). d-nb.info

The clearance of the ritalinic acid enantiomers themselves also demonstrates stereoselectivity. Studies have shown that the clearance of l-methylphenidate (B1246959) is significantly greater than that of its d-antipode. usask.ca This is consistent with the higher affinity of CES1 for the l-enantiomer. The systemic clearance for d-methylphenidate is approximately 0.40 L/h/kg, while for l-methylphenidate, it is about 0.73 L/h/kg. fda.gov

Plasma Concentration-Time Profiles and Area Under the Curve (AUC) Analyses for Ritalinic Acid Isomers

Following the administration of racemic methylphenidate, the plasma concentrations of the resulting ritalinic acid isomers are significantly higher than those of the parent enantiomers. Research has shown that d-threo-ritalinic acid concentrations can be, on average, 25 times higher than the corresponding d-threo-methylphenidate concentrations in plasma, with a wide range of variation (6- to 126-fold). d-nb.inforesearchgate.netnih.gov Similarly, l-threo-ritalinic acid concentrations have been observed to be substantially higher (on average 315-fold) than the corresponding l-threo-methylphenidate concentrations in subjects where both were measurable. d-nb.info

The area under the curve (AUC), a measure of total drug exposure, reflects these concentration differences. In a study with healthy volunteers, the AUC for d-threo-methylphenidate ranged from 32 to 119 ngh/mL, with one subject showing a significantly higher AUC of 191 ngh/mL. researchgate.netnih.gov While specific AUC values for the ritalinic acid isomers are not always detailed in isolation, the high plasma concentrations strongly suggest that the AUC for both d- and l-ritalinic acid would be considerably larger than that of their respective methylphenidate precursors.

The plasma concentration-time profile of methylphenidate often exhibits a biphasic pattern, with two distinct peaks. fda.gov This is also reflected in the formation and elimination of its metabolites. The half-life of ritalinic acid is approximately 3-4 hours. fda.gov

Interactive Data Table: Pharmacokinetic Parameters of Methylphenidate and Ritalinic Acid Enantiomers in Plasma

Parameterd-threo-Methylphenidatel-threo-Methylphenidated-threo-Ritalinic Acidl-threo-Ritalinic Acid
Relative Plasma Concentration LowerVery LowHigh (Avg. 25x > d-MPH)Very High (Avg. 315x > l-MPH)
Systemic Clearance (L/h/kg) 0.40 ± 0.120.73 ± 0.28--
Half-life (hours) ~2.5 - 3.5-~3 - 4-

Excretion Pathways and Quantitative Recovery of Ritalinic Acid in Urine and Feces

The primary route of elimination for ritalinic acid is through renal excretion. Following oral administration of methylphenidate, a significant portion of the dose is recovered in the urine as its metabolites. Studies have consistently shown that approximately 78-97% of the administered dose is excreted in the urine within 48 to 96 hours in the form of metabolites. fda.gov Ritalinic acid is the most abundant of these metabolites, accounting for 60-86% of the total dose excreted in urine. ricardinis.pt

In contrast, fecal excretion plays a minor role in the elimination of methylphenidate and its metabolites. Only about 1-3% of the administered dose is recovered in the feces. fda.gov Less than 1% of the parent methylphenidate is excreted unchanged in the urine. ricardinis.pt

Other minor metabolites are also found in the urine, including 6-oxo-ritalinic acid, which can account for 5-12% of the dose. ricardinis.pt p-hydroxy-ritalinic acid and its glucuronide conjugate are also present, making up a smaller fraction of the excreted products. nih.gov

Interactive Data Table: Quantitative Recovery of Methylphenidate and its Metabolites

Excretion RouteCompoundPercentage of Administered Dose
Urine (48-96h) Total Metabolites78-97%
Ritalinic Acid60-86%
6-oxo-ritalinic acid5-12%
Unchanged Methylphenidate<1%
Feces Total1-3%

Influence of Genetic Variability in Carboxylesterase Enzymes on Ritalinic Acid Formation Rates

The rate of ritalinic acid formation is significantly influenced by genetic variations in the CES1 gene. Polymorphisms in this gene can lead to altered enzyme activity, thereby affecting the pharmacokinetics of methylphenidate and the production of ritalinic acid.

A well-studied single nucleotide polymorphism (SNP) is rs71647871, which results in a Gly143Glu amino acid substitution. nih.gov This variant has been associated with decreased CES1 activity. Individuals carrying the 143Glu-variant may require lower doses of methylphenidate to achieve a therapeutic effect. nih.gov One study found that carriers of the Gly/Glu allele had significantly higher AUC and Cmax for dex-methylphenidate compared to those with the wild-type Gly/Gly genotype, indicating reduced first-pass metabolism. taylorandfrancis.com

Another study identified a combination of three SNPs in intron 5 of the CES1 gene that was associated with markedly lower median metabolic ratios of d-ritalinic acid to d-methylphenidate, also suggesting decreased CES1 activity. nih.gov The metabolic ratio of the metabolite to the parent drug is often used as a measure of enzymatic activity. nih.gov

However, not all studies have found a direct correlation between known CES1 genetic variants and the clearance of methylphenidate, particularly in patients requiring very high doses. rug.nl This suggests that other genetic or non-genetic factors may also play a role in the interindividual variability of methylphenidate metabolism.

Comparative Metabolism Across Species: Insights from In Vitro and In Vivo Studies

Comparative studies of methylphenidate metabolism across different species have revealed notable differences in the stereoselective formation of ritalinic acid.

In Vitro Studies:

Human vs. Dog: An in vitro study using human and dog plasma, as well as dog liver, demonstrated species-specific differences in the enantioselective hydrolysis of methylphenidate. nih.gov The study found that esterases in human plasma preferentially metabolize d-methylphenidate, while esterases in the liver show a preference for the l-enantiomer. usask.ca This suggests that the primary site of methylphenidate hydrolysis in humans is the liver. usask.ca

Porcine Liver: Enzymes from porcine liver have also been used in in vitro investigations of methylphenidate hydrolysis, showing differences in stereoselectivity compared to human and dog enzymes. usask.ca

In Vivo Studies:

Mice: An in vivo study in mice examined the plasma and brain concentrations of methylphenidate and ritalinic acid enantiomers after oral administration. The results showed that brain concentrations of D- and L-methylphenidate tended to be higher than their plasma concentrations, while the opposite was true for D- and L-ritalinic acid, with plasma concentrations exceeding brain concentrations. nih.gov This highlights potential differences in the distribution of the parent drug and its metabolite across the blood-brain barrier.

General Observations: The fundamental metabolic pathway of de-esterification to ritalinic acid is conserved across various species, including humans and animals used in preclinical studies. ricardinis.pt However, the rate and stereoselectivity of this metabolism can vary significantly, which is an important consideration when extrapolating animal data to humans.

Role of Ritalinic Acid As a Biomarker in Research and Forensic Science

Monitoring Methylphenidate Exposure and Adherence in Clinical Research Cohorts

In the landscape of clinical research, particularly in studies involving methylphenidate for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), ensuring patient adherence to the prescribed medication is paramount for the validity of the study outcomes. The detection of metabolites in biological samples serves as an objective measure of compliance. While the primary metabolite, d-threo-ritalinic acid, is the main target for monitoring adherence to standard methylphenidate formulations, the detection of l-erythro-ritalinic acid could theoretically indicate the use of older or less purified formulations of methylphenidate that contained a higher proportion of the erythro diastereomers.

However, it is important to note that modern pharmaceutical preparations of methylphenidate are predominantly composed of the threo-isomers. wikipedia.org Consequently, the presence of this compound in clinical trial participants would be unexpected and may warrant investigation into the source of the administered drug.

Monitoring for ritalinic acid in urine is a common method to ensure compliance in treatment programs for ADHD and narcolepsy. nih.gov The development of sensitive assays, such as those utilizing liquid chromatography/tandem mass spectrometry (LC-MS/MS), allows for the detection of both methylphenidate and ritalinic acid. nih.gov While these methods are typically not stereoselective in routine clinical monitoring, the potential for chiral separation techniques opens the door for more detailed analysis in a research setting.

Table 1: Methods for Monitoring Methylphenidate and Ritalinic Acid

Method Matrix Analytes Detected Application
Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) Urine Methylphenidate, Ritalinic Acid Clinical Compliance Monitoring
Homogeneous Enzyme Immunoassay Urine Ritalinic Acid Preliminary screening

Application in Forensic Toxicology for Confirmation of Methylphenidate Use

In forensic toxicology, the definitive identification of substances in biological samples is crucial. Ritalinic acid serves as a key biomarker for confirming the use of methylphenidate, as it is the primary and inactive metabolite. The presence of ritalinic acid is a strong indicator of methylphenidate ingestion, and its detection can be vital in cases of suspected drug abuse, poisoning, or in postmortem investigations. wikipedia.orgnih.gov

Urine and blood are the most common matrices for the detection of methylphenidate and its metabolites in forensic cases. Ritalinic acid is excreted in the urine in significant amounts, making it an ideal target for urinalysis. drugbank.com LC-MS/MS is a widely used technique for the quantification of ritalinic acid in these samples, offering high sensitivity and specificity. oup.com

In postmortem cases, the analysis of blood, particularly femoral blood, can provide valuable information about drug concentrations at the time of death. Studies have shown that ritalinic acid can be present at concentrations 10–20 times higher than the parent drug, methylphenidate. oup.com

Table 2: Typical Concentrations of Methylphenidate and Ritalinic Acid in Forensic Cases (Femoral Blood)

Analyte Concentration Range (ng/g)
d-methylphenidate 5 to 58
l-methylphenidate (B1246959) Undetected to 48

Data from Thomsen R, et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Journal of Analytical Toxicology. oup.com

The stereoisomeric nature of methylphenidate adds a layer of complexity and informational depth to forensic investigations. Chiral analysis, which separates and quantifies the different enantiomers, can provide insights into the specific product that was used. Since pharmaceutical methylphenidate is primarily the d-threo-isomer, a significantly different enantiomeric ratio could suggest the use of an illicitly synthesized product.

The ratio of ritalinic acid to methylphenidate can help in estimating the time of last drug use. A higher ratio of metabolite to parent drug generally indicates a longer time since administration. However, this interpretation must be made with caution, as individual metabolic rates can vary.

While most chiral analyses focus on the threo enantiomers, the detection of erythro isomers of ritalinic acid, including this compound, would be a significant finding. The erythro diastereomers are known to have more pronounced pressor effects and are considered toxic byproducts. wikipedia.org Their presence could indicate the use of an older or impure form of methylphenidate.

Hair analysis offers a unique advantage in forensic toxicology by providing a longer window of detection, allowing for a retrospective assessment of drug exposure over weeks to months. While methylphenidate itself is the primary analyte found in hair, the potential for detecting its metabolites is an area of ongoing research.

Segmental hair analysis, where the hair shaft is cut into sections corresponding to different time periods of growth, can provide a timeline of drug use. The presence of this compound in a specific hair segment could, in theory, pinpoint a time when an individual was exposed to a particular formulation of methylphenidate containing the erythro-diastereomer. However, the incorporation of the highly polar ritalinic acid into hair is generally poor compared to the parent drug.

Interpretive Value in Pharmacological Studies despite Inactivity

Although this compound is pharmacologically inactive, its detection and quantification can still hold significant interpretive value in pharmacological studies. The presence of this specific metabolite provides a window into the metabolic pathways of the less common isomers of methylphenidate.

Understanding the metabolism of all four stereoisomers of methylphenidate is crucial for a complete picture of its pharmacokinetics and potential for toxicity. The formation of inactive metabolites is a key step in the body's process of drug elimination and detoxification. metwarebio.commetabolon.com By studying these inactive byproducts, researchers can gain insights into the enzymes involved in metabolism and how factors such as genetics might influence an individual's ability to process the drug.

In the context of drug development, a thorough understanding of all metabolic pathways, including those of minor and potentially toxic isomers, is essential for ensuring the safety and efficacy of a pharmaceutical product. Therefore, while this compound may not have a direct therapeutic effect, its study contributes to the broader understanding of methylphenidate's journey through the body.

Synthetic Chemistry Approaches to Ritalinic Acid Enantiomers

Resolution of Racemic Ritalinic Acid Salts for Enantiomeric Enrichment

The classical method for separating enantiomers involves the resolution of a racemic mixture. In the case of ritalinic acid, this is typically achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgresearchgate.netwikipedia.org

A common approach involves the resolution of racemic threo-ritalinic acid. One documented method utilizes (+)-Dibenzoyl-D-tartaric acid as the resolving agent. In this process, dl-threo-ritalinic acid is dissolved in a methanol-water mixture, and a solution of the chiral resolving agent is added. The resulting mixture is heated to reflux and then cooled, leading to the precipitation of the d-threo-ritalinic acid-dibenzoyl tartaric acid salt. google.com

Another example of a chiral resolving agent is (-)-1-phenylethylamine. When used to resolve dl-threo-ritalinic acid hydrochloride, it forms a diastereoisomeric salt that is enriched in d-threo-ritalinic acid. One study reported achieving an enantiomeric excess (ee) of 77% for the crystalline salt, with the mother liquor being enriched in the l-threo-ritalinic acid diastereomer. google.com The efficiency of the resolution is dependent on the choice of resolving agent, the solvent system, and the crystallization conditions.

Racemic MixtureChiral Resolving AgentSolvent SystemIsolated Diastereomeric SaltReported Enantiomeric Excess (ee)Reference
dl-threo-Ritalinic Acid(+)-Dibenzoyl-D-tartaric AcidMethanol (B129727)/Waterd-threo-Ritalinic Acid-dibenzoyl tartaric acid saltData not specified google.com
dl-threo-Ritalinic Acid Hydrochloride(-)-1-PhenylethylamineEthanol (B145695)/WaterDiastereoisomeric salt enriched in d-threo-Ritalinic Acid77% google.com

Strategies for Recycling Undesired Enantiomers through Epimerization Processes

A significant drawback of classical resolution is that the undesired enantiomer, which can constitute up to 50% of the starting material, is often discarded. To improve the economic viability and sustainability of the process, strategies have been developed to recycle the unwanted enantiomer. This is typically achieved through racemization or epimerization, which converts the undesired enantiomer back into the racemic mixture, allowing it to be re-subjected to the resolution process. google.comwikipedia.org

In the context of ritalinic acid synthesis, the unwanted l-threo or erythro isomers can be converted to the desired dl-threo racemate. One method involves heating the undesired enantiomer with a carboxylic acid, such as propionic acid, in an inert solvent like toluene. This process can lead to racemization at both chiral centers of the molecule. google.comepo.org

Another approach involves the use of a base, such as an alkali metal hydroxide (B78521), to induce epimerization. For instance, the hydrolysis of racemic methylphenidate under basic conditions can also facilitate epimerization, leading to a mixture enriched in the more stable threo diastereomer of ritalinic acid. google.comgoogle.com The erythro isomers can be separated and then subjected to these epimerization conditions to convert them into the threo form, which can then be resolved. google.comepo.org These recycling strategies are crucial for an efficient and cost-effective large-scale synthesis of the desired d-threo enantiomer.

Undesired Isomer(s)Recycling StrategyReagents/ConditionsOutcomeReference
l-threo-MethylphenidateRacemizationPropionic acid, Toluene, RefluxRacemic mixture of all four stereoisomers epo.org
erythro IsomersEpimerizationAlkali metal hydroxide (e.g., KOH), HeatEnrichment of the threo diastereomer google.comgoogle.com

Derivatization and Esterification Techniques for Analytical and Research Purposes

For analytical and research applications, it is often necessary to derivatize or esterify ritalinic acid. Esterification is a common reaction, particularly for the synthesis of methylphenidate from ritalinic acid. This can be achieved by reacting ritalinic acid with methanol in the presence of a catalyst. Thionyl chloride is one such reagent used to facilitate this esterification, with the reaction typically carried out at a controlled temperature. Another method involves the use of hydrogen chloride gas in methanol. googleapis.com

Derivatization is also employed for analytical purposes, such as enhancing the volatility or chromatographic properties of ritalinic acid for techniques like gas chromatography (GC) or improving separation and detection in high-performance liquid chromatography (HPLC). For instance, chiral HPLC methods have been developed for the quantitative analysis of ritalinic acid enantiomers in biological samples, which may involve derivatization to form diastereomers that can be separated on a standard achiral column. nih.govchiralpedia.com Furthermore, deuterium-labeled ritalinic acid has been synthesized for use as an internal standard in mass fragmentographic assays, allowing for accurate quantification of the analyte. iaea.org

PurposeTechniqueReagents/MethodApplicationReference
Synthesis of MethylphenidateEsterificationMethanol and Thionyl ChloridePreparation of methylphenidate from ritalinic acid
Synthesis of MethylphenidateEsterificationMethanol saturated with Hydrogen Chloride gasPreparation of methylphenidate hydrochloride googleapis.com
Quantitative AnalysisChiral HPLCUse of a protein-based chiral stationary phase (e.g., alpha1-acid glycoprotein (B1211001) column)Enantioselective analysis of ritalinic acids in biological samples nih.gov
Quantitative AnalysisMass FragmentographySynthesis of deuterium-labeled ritalinic acidInternal standard for mass spectrometric assays iaea.org

Stereocontrolled Synthesis of Specific Ritalinic Acid Enantiomers

An alternative to the resolution of racemic mixtures is the stereocontrolled or asymmetric synthesis of a specific enantiomer. This approach aims to create the desired stereochemistry from the outset, thus avoiding the need for separation and the issue of discarding an unwanted enantiomer. nih.gov

The asymmetric synthesis of the individual enantiomers of methylphenidate has been reported, which inherently involves the stereocontrolled synthesis of the corresponding ritalinic acid enantiomers. One such strategy utilizes chiral starting materials, such as D- or L-pipecolic acid. Starting from D-pipecolic acid, the (2R,2'R)- and (2S,2'R)-enantiomers of methylphenidate were obtained with greater than 99% optical purity. Conversely, using L-pipecolic acid as the chiral precursor yielded the (2S,2'S)- and (2R,2'S)-enantiomers with 96% optical purity. nih.gov This demonstrates the feasibility of producing specific, highly enriched enantiomers of ritalinic acid through a stereocontrolled synthetic route. Such methods are highly valuable for producing enantiomerically pure compounds for pharmacological studies and therapeutic use.

Environmental and Ecological Research Pertaining to Ritalinic Acid

Occurrence and Fate of Ritalinic Acid as an Emerging Contaminant in Aquatic Environments

The widespread use of methylphenidate has led to the consistent detection of its main metabolite, ritalinic acid, in various aquatic environments. As an emerging contaminant, its presence serves as an indicator of anthropogenic influence on water systems.

Research has documented the occurrence of ritalinic acid in wastewater treatment plant (WWTP) influents and effluents, surface waters such as rivers, and even in bank filtrate. epa.gov Studies have shown that conventional WWTPs, particularly those employing activated sludge systems, exhibit low removal rates for ritalinic acid. Field and lab-scale studies have reported removal efficiencies of only 13% and 23%, respectively. mdpi.com This inefficiency leads to the discharge of ritalinic acid into receiving waters.

Concentrations of ritalinic acid in WWTP effluents have been observed in the range of <50 to 170 nanograms per liter (ng/L). mdpi.com Consequently, its presence has been confirmed in river systems. For instance, studies in German rivers have detected ritalinic acid at concentrations between 4 and 23 ng/L. mdpi.com The compound has also been found in bank filtrate samples at concentrations up to 5 ng/L, indicating its potential to move from surface water to groundwater supplies. mdpi.com

The parent compound, methylphenidate, degrades to ritalinic acid in aquatic environments, and this transformation is influenced by factors such as temperature. nih.gov Studies have shown that the degradation of methylphenidate to ritalinic acid is faster at higher temperatures. nih.gov From an ecotoxicological perspective, ritalinic acid appears to have a low potential for bioaccumulation in aquatic organisms. Research on the nine-spine stickleback (Pungitius pungitius) and the water louse (Asellus aquaticus) revealed no uptake of ritalinic acid in their tissues, despite its presence in the surrounding water. nih.gov

Table 1: Environmental Concentrations of Ritalinic Acid
Environmental CompartmentConcentration Range (ng/L)Reference
Wastewater Treatment Plant Effluent<50 - 170 mdpi.com
German Rivers4 - 23 mdpi.com
Bank Filtrateup to 5 mdpi.com

Evaluation of Transformation and Removal Processes in Water Treatment Systems

Given the limited efficacy of conventional wastewater treatment in removing ritalinic acid, research has turned to more advanced methods to mitigate its environmental release. These include biological degradation and advanced treatment technologies.

Biological Degradation

Recent studies have demonstrated that ritalinic acid can be biodegraded by specific microorganisms. A notable example is the bacterium Nocardioides sp. strain MW5, which has been shown to utilize ritalinic acid as a sole source of carbon and nitrogen. mdpi.com In laboratory experiments, this strain was capable of transforming 34% of ritalinic acid into a novel imidazole-based alkaloid metabolite, while mineralizing 52% into carbon dioxide (CO₂). mdpi.com This highlights the potential for bioremediation strategies in the removal of ritalinic acid from wastewater.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a suite of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. nih.gov AOPs, such as ozonation, UV/H₂O₂, and Fenton processes, have proven effective in removing a wide range of pharmaceuticals from water and wastewater. mdpi.comresearchgate.net While specific data on the removal efficiency of AOPs for ritalinic acid are limited, their broad-spectrum efficacy suggests they would be a promising treatment option.

Membrane Filtration

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are effective physical barriers for removing a wide array of organic micropollutants from water. researchgate.netresearchgate.net These processes separate contaminants based on size and charge. Given that many pharmaceuticals have been successfully removed by NF and RO, it is anticipated that these technologies could achieve high rejection rates for ritalinic acid. researchgate.netresearchgate.net

Table 2: Biodegradation of Ritalinic Acid by Nocardioides sp. strain MW5
ProcessPercentage of Ritalinic AcidReference
Transformation to Imidazole-based Alkaloid34% mdpi.com
Mineralization to CO₂52% mdpi.com

Methodologies for Environmental Monitoring and Risk Assessment of Pharmaceutical Metabolites

The effective management of emerging contaminants like ritalinic acid relies on robust analytical methods for monitoring and a comprehensive framework for assessing ecological risks.

Environmental Monitoring Methodologies

Several advanced analytical techniques are employed for the detection and quantification of ritalinic acid in environmental matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used method that offers high sensitivity and selectivity. nih.govmdpi.com Another prevalent technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The validation of these analytical methods is crucial to ensure the accuracy and reliability of the data. Key validation parameters include:

Linearity: The range over which the instrument's response is proportional to the concentration of the analyte.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Accuracy: The closeness of a measured value to a standard or known value.

Precision: The closeness of two or more measurements to each other.

Table 3: Examples of Analytical Method Validation Parameters for Ritalinic Acid
Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MSOral Fluid0.50.5 researchgate.net
LC-MS/MSBlood0.50.5 mdpi.com

Environmental Risk Assessment

Environmental risk assessment (ERA) for pharmaceuticals and their metabolites is a systematic process to evaluate the potential for adverse ecological effects. The standard approach involves calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) or the Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). researchgate.netwikipedia.org

PEC/MEC: The expected or measured concentration of a substance in the environment.

PNEC: The concentration below which unacceptable effects on the ecosystem are not expected to occur. wikipedia.org

The PNEC is typically derived from ecotoxicological data from different trophic levels (e.g., algae, invertebrates like Daphnia magna, and fish). frontiersin.org This involves determining endpoints such as the half-maximal effective concentration (EC50), the lethal concentration for 50% of the test organisms (LC50), and the no-observed-effect concentration (NOEC). chemsafetypro.comktu.lt An assessment factor is then applied to the lowest available toxicity value to account for uncertainties in extrapolating from laboratory data to the real environment. frontiersin.org

An RQ value greater than 1 indicates a potential risk to the environment, warranting further investigation or risk management measures. researchgate.net While specific ecotoxicity data for ritalinic acid are not widely available, its persistence and detection in aquatic environments suggest that a comprehensive risk assessment is necessary to understand its potential long-term impacts on aquatic ecosystems. nih.gov

Q & A

What experimental methodologies are recommended for synthesizing L-erythro-Ritalinic Acid with high enantiomeric purity?

Category : Basic Research Question
Answer :
Synthesis of this compound requires chiral resolution or asymmetric synthesis techniques. Key steps include:

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers from racemic mixtures .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during synthesis .
  • Characterization : Validate enantiomeric purity via nuclear magnetic resonance (NMR) with chiral solvating agents or high-performance liquid chromatography (HPLC) coupled with polarimetric detection .
  • Reporting standards : Document reaction conditions (temperature, solvent, catalyst loading) and yield calculations to ensure reproducibility .

How can researchers validate the quantification of this compound in biological matrices?

Category : Basic Research Question
Answer :
Analytical validation should follow these parameters:

  • Calibration curves : Establish linearity (R² ≥ 0.99) across physiological concentration ranges (e.g., 1–100 ng/mL in plasma) .
  • Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3:1 for LOD; ≥10:1 for LOQ) .
  • Specificity : Confirm absence of interference from structurally similar metabolites (e.g., methylphenidate) via tandem mass spectrometry (LC-MS/MS) .
  • Precision/accuracy : Perform intra- and inter-day assays with ≤15% coefficient of variation .

What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

Category : Advanced Research Question
Answer :
Address discrepancies through:

  • Meta-analysis : Pool data from peer-reviewed studies while adjusting for variables like dosage forms, subject demographics, and sampling intervals .
  • Subgroup stratification : Analyze differences between healthy vs. comorbid populations (e.g., ADHD patients) to identify confounding factors .
  • In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in absorption/metabolism rates .

How should mechanistic studies on this compound’s neuropharmacological activity be designed?

Category : Advanced Research Question
Answer :

  • In vitro models : Utilize neuronal cell lines (e.g., SH-SY5Y) to assess dopamine reuptake inhibition via radiolabeled ligand assays .
  • Control variables : Include negative controls (e.g., non-enantiomeric analogs) and validate target specificity using CRISPR knockout models .
  • Dose-response profiling : Test concentrations spanning clinical relevance (1 nM–10 µM) to establish EC₅₀ values .

What ethical considerations apply to human studies involving this compound?

Category : Advanced Research Question
Answer :

  • Informed consent : Disclose risks of metabolite monitoring (e.g., privacy concerns with genetic data linked to metabolic profiles) .
  • Data anonymization : Remove identifiers from biological samples and electronic health records (EHRs) before analysis .
  • Ethics board approval : Submit protocols to Institutional Review Boards (IRBs) with detailed risk-benefit analyses .

How can researchers ensure reproducibility in studies on this compound’s metabolic pathways?

Category : Advanced Research Question
Answer :

  • Pre-registration : Document hypotheses and methodologies on platforms like Open Science Framework (OSF) before initiating experiments .
  • Open data : Share raw chromatograms, NMR spectra, and kinetic datasets in public repositories (e.g., Zenodo) .
  • Cross-validation : Replicate findings using orthogonal methods (e.g., isotopic tracing vs. enzyme activity assays) .

What computational approaches predict this compound’s interactions with biological targets?

Category : Advanced Research Question
Answer :

  • Molecular docking : Simulate binding affinities to dopamine transporters (DAT) using software like AutoDock Vina with crystal structures (e.g., PDB ID: 4XP4) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer processes during enantiomer-specific interactions .
  • Machine learning : Train algorithms on structural analogs to predict metabolic stability or toxicity .

How should cross-disciplinary studies integrate behavioral and metabolomic data for this compound?

Category : Advanced Research Question
Answer :

  • Multimodal design : Combine rodent behavioral assays (e.g., open-field tests) with untargeted metabolomics (LC-MS) to correlate neurochemical changes with activity .
  • Data harmonization : Use standardized ontologies (e.g., NeuroLex) to align behavioral metrics with metabolite identifiers .
  • Statistical integration : Apply partial least squares regression (PLSR) to identify latent variables linking pharmacokinetic and behavioral outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.